Paraquat dichloride

Catalog No.
S538633
CAS No.
1910-42-5
M.F
C12H14ClN2+
M. Wt
221.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paraquat dichloride

CAS Number

1910-42-5

Product Name

Paraquat dichloride

IUPAC Name

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride

Molecular Formula

C12H14ClN2+

Molecular Weight

221.70 g/mol

InChI

InChI=1S/C12H14N2.ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1

InChI Key

PHBHFYCOBFRUKJ-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-]

solubility

In water, 6.2X10+5 mg/L at 20 °C
Practically insoluble in organic solvents.

Synonyms

Gramoxone, Methyl Viologen, Paragreen A, Paraquat, Viologen, Methyl

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-]

The exact mass of the compound Paraquat dichloride is 186.1146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)2.72 msolubility in water, g/100ml at 20 °c: 62miscible. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds. It belongs to the ontological category of organic chloride salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: HERBICIDES. However, this does not mean our product can be used or applied in the same or a similar way.

Paraquat dichloride (1,1'-dimethyl-4,4'-bipyridinium dichloride, CAS 1910-42-5) is a highly soluble, redox-active quaternary ammonium salt globally recognized as a benchmark electron acceptor and oxidative stress inducer. Characterized by a highly negative redox potential (approximately -0.45 V vs. SHE) and exceptional aqueous solubility, it readily undergoes a reversible one-electron reduction to form a highly stable, intensely colored radical cation [1]. In both industrial and laboratory settings, these properties make Paraquat dichloride an indispensable precursor and reference material. It is heavily procured as a negolyte active material in advanced energy storage systems, a highly efficient electron shuttle in microbial electrosynthesis, and the definitive gold standard for generating controlled mitochondrial reactive oxygen species (ROS) in toxicological and neurodegeneration models [2]. Its standardized dichloride salt form ensures predictable phase behavior, long-term formulation stability, and direct comparability with decades of established electrochemical and biological literature.

Substituting Paraquat dichloride with other viologens (such as Benzyl viologen or Ethyl viologen), alternative bipyridinium salts (like Diquat dibromide), or obsolete forms (like Paraquat dimethyl sulfate) fundamentally compromises process reversibility and analytical reproducibility. In electrochemical applications, such as deep eutectic solvent-based flow batteries, the specific methyl substituents of Paraquat dichloride prevent the precipitation of the fully reduced neutral species, a failure mode commonly observed when substituting with Benzyl viologen [1]. Furthermore, attempting to use Diquat dibromide as a surrogate in toxicological or analytical workflows fails due to distinct ionization profiles, different mass-to-charge (m/z) fragmentation pathways, and differing redox potentials that alter ROS generation kinetics[2]. Finally, the historical Paraquat dimethyl sulfate salt has been largely discontinued due to formulation and handling inferiorities, making the dichloride salt the exclusive, regulatory-compliant benchmark for all modern procurement and material selection [3].

Electrochemical Reversibility and Solubility in Deep Eutectic Solvents

In the development of metal-free redox flow batteries using choline chloride/ethylene glycol (ChCl/EG) eutectic electrolytes, the choice of viologen derivative dictates cycle life and active material concentration. Paraquat dichloride (Methyl viologen, MVCl2) undergoes two successive, highly reversible redox reactions (MV2+ → MV+• → MV0) at high concentrations. In direct contrast, Benzyl viologen dichloride (BVCl2) exhibits irreversible reduction at 50 mM due to the low solubility and subsequent precipitation of its neutral BV0 species in the eutectic medium [1].

Evidence DimensionRedox reversibility and neutral species solubility
Target Compound DataParaquat dichloride: Fully reversible 2-electron transfer at 50 mM
Comparator Or BaselineBenzyl viologen dichloride: Irreversible reduction at 50 mM
Quantified DifferenceParaquat maintains phase stability and reversibility; Benzyl viologen precipitates.
Conditions50 mM viologen concentration in ChCl/EG (1:4) deep eutectic solvent

Procuring Paraquat dichloride is essential for energy storage researchers requiring high-concentration, non-precipitating negolyte materials for stable, long-term battery cycling.

Redox Potential Superiority for Microbial Electrosynthesis

When utilized as an electron shuttle (ES) to facilitate extracellular electron transfer in microbial electrosynthesis (MES) systems, Paraquat dichloride provides a significantly stronger thermodynamic driving force than alternative mediators. Experimental measurements demonstrate that Paraquat dichloride (MV) possesses a highly negative redox potential of -0.65 V (vs. Ag/AgCl) and achieves a Coulombic efficiency of 78.0%. In comparison, Benzyl viologen (BV) operates at a less negative potential of -0.57 V, and Neutral Red (NR) at -0.54 V [1].

Evidence DimensionRedox potential (V vs. Ag/AgCl)
Target Compound DataParaquat dichloride: -0.65 V
Comparator Or BaselineBenzyl viologen: -0.57 V; Neutral Red: -0.54 V
Quantified DifferenceParaquat is 80 mV to 110 mV more negative than key comparators.
ConditionsDouble-chamber bioelectrochemical systems using Ag/AgCl reference electrodes

Buyers designing advanced biocatalytic reactors must select Paraquat dichloride to overcome thermodynamic barriers in demanding microbial reduction reactions.

Mass Spectrometry Ionization and Analytical Workflow Fit

In analytical monitoring workflows, Paraquat dichloride cannot be substituted by its closest class analog, Diquat dibromide. Under Electrospray Ionization (ESI) MS/MS conditions, Paraquat dichloride specifically forms a doubly charged [M2+] ion at m/z 93 and a radical cation at m/z 186. Conversely, Diquat forms distinct ions at m/z 92 and m/z 184. Furthermore, due to its specific charge density, Paraquat requires precise ion-pairing with Heptafluorobutyric acid (HFBA) to achieve baseline chromatographic separation on specialized stationary phases[1].

Evidence DimensionPrimary ESI-MS/MS precursor ions
Target Compound DataParaquat: m/z 93 [M2+] and 186[M+.]
Comparator Or BaselineDiquat: m/z 92[M2+] and 184 [M+.]
Quantified DifferenceDistinct mass-to-charge ratios requiring independent calibration curves.
ConditionsLC-MS/MS with ESI positive polarity and HFBA mobile phase modifier

Analytical laboratories must procure the exact Paraquat dichloride standard to ensure accurate calibration, retention time matching, and regulatory compliance in environmental testing.

Targeted Mitochondrial ROS Generation Kinetics

Paraquat dichloride is the definitive chemical tool for inducing targeted mitochondrial oxidative stress. Unlike general cellular oxidants, Paraquat specifically undergoes a continuous NADPH-dependent redox cycle mediated by NADH-quinone oxidoreductase (Complex I) and Complex III in the inner mitochondrial membrane. This localization allows it to generate sustained, quantifiable levels of superoxide anion radicals, driving apoptosis in macrophage cell lines (e.g., RAW264.7) and dopaminergic neurons at precise, reproducible concentrations (e.g., 75-150 μM) [1].

Evidence DimensionSubcellular ROS generation site and mechanism
Target Compound DataParaquat dichloride: Continuous mitochondrial Complex I/III redox cycling
Comparator Or BaselineStandard ROS inducers (e.g., H2O2): Transient, non-localized oxidation
Quantified DifferenceParaquat provides sustained, enzyme-driven superoxide generation specifically at the mitochondria.
ConditionsIn vitro cellular assays (e.g., RAW264.7 macrophages) using DCF-DA fluorometric ROS measurement

For researchers developing Parkinson's disease models or testing antioxidant therapeutics, procuring Paraquat dichloride guarantees adherence to the globally standardized protocol for mitochondrial superoxide induction.

Negolyte Material in Organic Redox Flow Batteries

Because Paraquat dichloride exhibits a highly reversible two-electron transfer and avoids the neutral-state precipitation seen with Benzyl viologen, it is the optimal choice for formulating high-concentration negolytes in deep eutectic solvents (such as choline chloride/ethylene glycol). It is ideal for engineers scaling up metal-free, high-voltage organic flow batteries [1].

Electron Shuttle in Microbial Electrosynthesis (MES)

Leveraging its highly negative redox potential (-0.65 V vs. Ag/AgCl), Paraquat dichloride is the preferred electron mediator for driving thermodynamically challenging extracellular electron transfers. It is the right choice for bioengineers aiming to maximize Coulombic efficiency in whole-cell biocatalytic reactors [2].

Analytical Reference Standard for Environmental Monitoring

Due to its specific ESI-MS/MS fragmentation profile and unique stationary phase retention requirements, Paraquat dichloride must be procured as the primary analytical standard for calibrating LC-MS/MS equipment used in agricultural runoff, soil, and drinking water safety testing [3].

Inducer for in vitro Neurodegeneration and Oxidative Stress Models

Given its specific mechanism of continuous redox cycling at mitochondrial Complexes I and III, Paraquat dichloride is the benchmark reagent for inducing targeted oxidative stress. It is essential for toxicologists and pharmacologists validating antioxidant efficacies or modeling Parkinson's disease-like dopaminergic neuron loss [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow, odorless solid; [HSDB] Technical grade is a dark red solution; [CHEMINFO] Commercially available as an aqueous solution with surfactants; [ACGIH]
[herbicide] [Note: Paraquat may also be found commercially as a methyl sulfate

Color/Form

Yellow solid
Off-white powder
...a liquid in various strengths... The form marketed in the U.S. has a blue dye to keep it from being confused with beverages, a sharp odor to serve as a warning, and an agent to cause vomiting if someone drinks it.
Yellow-white hygroscopic powde

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

221.0845511 g/mol

Monoisotopic Mass

221.0845511 g/mol

Boiling Point

Boiling point (760 mm Hg): Decomposes at 175-180 °C (347-356 °F)
decomposes

Heavy Atom Count

15

Density

1.24

LogP

-4.5 (LogP)
-4.5

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxides/.

Appearance

Solid powder

Melting Point

Colorless crystals; mp: 300 °C (decomposes); very soluble in water, slightly soluble in lower alcohols. Insoluble in hydrocarbons. Hydrolyzed by alkali. Inactivated by inert clays and anionic surfactants; corrosive to metal; non-volatile /Paraquat dichloride/
A solid. MP: 300 °C (approximate decomposition) /Paraquat dimethyl sulfate/
572 °F (decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PLG39H7695

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (39.58%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (35.42%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (64.58%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (98.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (98.96%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

The innate immune response is important in paraquat-induced acute lung injury, but the exact pathways involved are not elucidated. The objectives of this study were to determine the specific role of the NLRP3 inflammasome in the process. Acute lung injury was induced by administering paraquat (PQ) intraperitoneally. NLRP3 inflammasome including NLRP3, ASC, and caspase-1 mRNA and protein expression in lung tissue and IL-1beta and IL-18 levels in BALF were detected at 4, 8, 24, and 72 hr after PQ administration in rats. Moreover, rats were pretreated with 10, 30, and 50 mg/kg NLRP3 inflammasome blocker glybenclamide, respectively, 1 h before PQ exposure. At 72 hr after PQ administration, lung histopathology changes, NLRP3, ASC, and caspase-1 protein expression, as well as secretion of cytokines including IL-1beta and IL-18 in BALF were investigated. The NLRP3 inflammasome including NLRP3, ASC, caspase-1 expression, and cytokines IL-1beta and IL-18 levels in PQ poisoning rats were significantly higher than that in the control group. NLRP3 inflammasome blocker glybenclamide pretreatment attenuated lung edema, inhibited the NLRP3, ASC, and caspase-1 activation, and reduced IL-1beta and IL-18 levels in BALF. In the in vitro experiments, IL-1beta and IL-18 secreted from RAW264.7 mouse macrophages treated with paraquat were attenuated by glybenclamide. In conclusion, paraquat can induce IL-1beta/IL-18 secretion via NLRP3-ASC-caspase-1 pathway, and the NLRP3 inflammasome is essential for paraquat-induced acute lung injury.
BACKGROUND: Paraquat (PQ) poisoning is a lethal toxicological challenge that served as a disease model of acute lung injury and pulmonary fibrosis, but the mechanism is undetermined and no effective treatment has been discovered. METHODS AND FINDINGS: We demonstrated that PQ injures mitochondria and leads to mtDNA release. The mtDNA mediated PBMC recruitment and stimulated the alveolar epithelial cell production of TGF-beta1 in vitro. The levels of mtDNA in circulation and bronchial alveolar lavage fluid (BALF) were elevated in a mouse of PQ-induced lung injury. DNaseI could protect PQ-induced lung injury and significantly improved survival. Acute lung injury markers, such as TNFalpha, IL-1beta, and IL-6, and marker of fibrosis, collagen I, were downregulated in parallel with the elimination of mtDNA by DNaseI. These data indicate a possible mechanism for PQ-induced, mtDNA-mediated lung injury, which may be shared by other causes of lung injury, as suggested by the same protective effect of DNaseI in bleomycin-induced lung injury model. Interestingly, increased mtDNA in the BALF of patients with amyopathic dermatomyositis-interstitial lung disease can be appreciated. CONCLUSIONS: DNaseI targeting mtDNA may be a promising approach for the treatment of PQ-induced acute lung injury and pulmonary fibrosis that merits fast tracking through clinical trials.
Paraquat (PQ), one of the most widely used herbicides, has been used for several decades in agriculture. Some studies suggest that PQ has effects on the immune system. Moreover, previous studies have shown that PQ imparted some immunosuppressive effects. In the present study, cytotoxicity assays using splenic NK cells from mice treated for 28 days with PQ (at 0.2, 1, and 5 mg/kg) were performed to determine whether PQ altered the function of NK cells. Given that PQ was expected to induce an immunosuppressive effect, it was hypothesized that a gene involved in cellular metal ion homeostasis, metallothionein-1 (MT-1), could play an important role in this outcome. This belief was based on the fact that MT1 encodes a protein responsible for zinc ion homeostasis, and that a reduction in free zinc ion levels impairs NK cell function. The results showed that PQ treatments led to increased MT expression in several organs (liver, kidneys, testes) and in splenocytes, caused a reduction of both free zinc ions in sera and in free intracellular zinc, and reduced the expression of GATA-3, a zinc-finger transcription factor important for maturation and activity of T-cells and NK cells. These results provide a basis for a new molecular mechanism to describe potential immunosuppressive effects of PQ in vivo.
Paraquat (PQ) causes selective degeneration of dopaminergic neurons in the substantia nigra pars compacta, reproducing an important pathological feature of Parkinson disease. Oxidative stress, c-Jun N-terminal kinase activation, and alpha-synuclein aggregation are each induced by PQ, but details of the cell death mechanisms involved remain unclear ... A Bak-dependent cell death mechanism /has been identified/ that is required for PQ-induced neurotoxicity. PQ induced morphological and biochemical features that were consistent with apoptosis, including dose-dependent cytochrome c release, with subsequent caspase-3 and poly(ADP-ribose) polymerase cleavage. Changes in nuclear morphology and loss of viability were blocked by cycloheximide, caspase inhibitor, and Bcl-2 overexpression. Evaluation of Bcl-2 family members showed that PQ induced high levels of Bak, Bid, BNip3, and Noxa. Small interfering RNA-mediated knockdown of BNip3, Noxa, and Bak each protected cells from PQ, but Bax knockdown did not. Finally, ... the sensitivity of Bak-deficient C57BL mice /was tested/ and found ... to be resistant to PQ treatments that depleted tyrosine hydroxylase immuno-positive neurons in the substantia nigra pars compacta of wild-type mice.
For more Mechanism of Action (Complete) data for Paraquat (10 total), please visit the HSDB record page.

Vapor Pressure

0.0000001 [mmHg]
VP: Approximately 0 mm at 20 °C
Vapor pressure of salts is very low, below 1X10-7 mm Hg /Paraquat salts/
<7.5X10-8 mm Hg at 25 °C
<0.0000001 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

The only impurity permitted in paraquat is free 4,4'-bipyridyl at a maximum level of 0.25%.

Other CAS

1910-42-5

Absorption Distribution and Excretion

In a fatal case of paraquat poisoning in a pregnant woman, who developed the typical symptoms and signs of paraquat poisoning and at postmortem had the typical lung pathology of paraquat poisoning, the fetal lungs were normal. ...However, ...the details /as reported/ of nine pregnant women who deliberately ingested paraquat, stated that paraquat in one case was concentrated 4-6 times in the fetus. In another of the cases, the amniotic fluid contained paraquat at twice the concentration of that in the maternal blood.
Paraquat was poorly absorbed after oral administration to rats, dogs and mice. Once absorbed, paraquat was rapidly distributed to most tissues but especially to lungs and kidneys. Tissues other than lungs did not retain paraquat.
In a dermal absorption study with healthy adult male volunteers, 0.3% of the applied (14)C-paraquat dichloride was absorbed through the intact skin (forearms, and back of the hands and lower legs) during the 24-hour exposure period. /Paraquat dichloride/
Absorbed paraquat is distributed via the bloodstream to practically all organs and tissues of the body, but no prolonged storage takes place in any tissue. The distribution of paraquat is best described by a three-compartment open model with input to and elimination from the central compartment ... The lung then selectively accumulates paraquat from the plasma, by an energy dependent process.
For more Absorption, Distribution and Excretion (Complete) data for Paraquat (28 total), please visit the HSDB record page.

Metabolism Metabolites

Paraquat was not metabolized by rats. After oral administration (gastric intubation) of single doses of paraquat dichloride or dimethylsulfate to Wistar strain male and female rats, most of the administered radioactivity (69-96%) was excreted in feces as unchanged paraquat. After subcutaneous injection of these compounds, unchanged paraquat appeared mostly in urine (73-96% of the administered radioactivity). Paraquat used in this study (radiochemical purity: 99-100%) was labeled with (14)C in the methyl groups. The doses used for gastric intubation ranged from 0.5 to 50 mg/kg and for subcutaneous injection, from 12.5 to 24 mg/kg. Most of the radioactivity was detected in feces within 2-3 days after dosing and in urine, within 1 day after dosing. Following oral administration of paraquat, up to 30% of the dose appeared in feces in a degraded form. This was due to the microbial degradation of paraquat in the gut. That microbial degradation of paraquat occurred in feces was shown in an in vitro experiment in which fecal homogenates were incubated with added paraquat for 24 hours. In that experiment, 40-50% of paraquat was destroyed. However, a similar experiment with sterilized fecal homogenates produced only minor loss (trace amounts) of added paraquat. /Paraquat dichloride/
Three Warren hens were given gelatin capsules containing (14)C-ring-labelled paraquat (purity, 99.7%; specific activity, 1.216 x 105 dpm/mg) at a daily dose of 4.52 mg of paraquat ion (0.247 mCi) for 10 days. ...Residues in tissues were generally unchanged paraquat. A small amount of a metabolite, 1-methyl-(4'-pyridyl), was found in the livers and kidneys.
An English white nanny goat was dosed with (14)C-ring-labelled paraquat (purity, 99.7%; specific activity, 2.28 x 104 dpm/ug) in the diet at a dose equivalent to 100 ug of paraquat ion/g of diet ... for 7 days. ... Residues in tissues were generally unchanged paraquat. In the liver, small amounts of 4-(1,2-dihydro-1-methyl-2-oxo-4-pyridyl)-1-methyl pyridinium ion and 1-methyl-4-(4'-pyridyl) pyridinium ion were found. The latter compound was also found in peritoneal fat.

Associated Chemicals

Paraquat dichloride; 1910-42-5
Paraquat bis(methylsulfate); 2074-50-2

Wikipedia

Paraquat
Chloroquine

Biological Half Life

Assessment of accumulation of paraquat in the lungs: 3 week inhalation study in rats (15 exposures). ...Lung concentrations in the high dose group peaked on about day 4 (4.71 mg paraquat/l), dropping to about half that concentration with continued dosing. Mean lung weights increased sharply after the fifth exposure in the high dose group to about 170% of controls. The elimination half-life was about 2 days.
... The concentration-time curve in 15 adult patients (not hemodialyzed) was best described by a bi-exponential curve, with the elimination half-lives of the early and late phase being 5 and 84 hours, respectively.
A biexponential body burden curve was observed in hamsters following intratracheal instillation of (14)C paraquat. Elimination rate was slow, beta value of 0.014 hr which corresponds to a half-life of 50 hr.
Half-life for absorption of radioactivity from lung of hamster administered dichloride salt intratracheally was 21 hr.
For more Biological Half-Life (Complete) data for Paraquat (6 total), please visit the HSDB record page.

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Carcinogens
HERBICIDES

Methods of Manufacturing

Paraquat can be prepared by direct quaternization of 4,4'-bipyridyl with methyl chloride or dimethyl sulfate in water.
Paraquat is made by the reaction of 4,4'-bipyridyl with methyl chloride in water. The 4,4'-bipyridyl is made by the reaction of pyridine with sodium in liquid ammonia to give 4,4'-tetrahydrobipyridyl which is oxidized by air to give 4,4'-bipyridyl.
Preparation: ... By reacting aqueous methyl chloride with 4,4'bipyridyl, which is obtained by treating pyridine with sodium in liquid ammonia giving pyridyl radical which dimerizes to tetrahydro-4,4'-bipyridyl and this is oxidized by air, as ... dichloride ... /Dichloride/
Preparation: ... Produced by reaction of 4,4'-bipyridyl with dimethyl sulfate in water. /Paraquat dimethyl sulfate/

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies paraquat (technical grade) as Class II: moderately hazardous; Main Use: herbicide.
The commercial herbicide (ai) is the dichloride salt of paraquat.
Outside USA: The Ministry of Agriculture joint notice 1745 will phase out paraquat completely as of July 1, 2016 ... in China. ... From July 1, 2014 registration and production permits for paraquat aqueous solution will be cancelled. Registration of paraquat aqueous solution produced by paraquat technical enterprise will continue solely for export purpose.

Analytic Laboratory Methods

Method: NIOSH 5003, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: 1,1-dimethyl-4,4'-bipyridium cation; Matrix: air; Detection Limit: 10 ug/sample.
Method: Modern Water A00147; Procedure: immunoassay; Analyte: paraquat; Matrix: water; Detection Limit: 0.02 ug/L.
Method: ORNL-01; Procedure: chlorophyll fluorescence; Analyte: paraquat; Matrix: primary-source drinking water supplies; Detection Limit: not provided.
Method: EPA-NERL 549.2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: paraquat dichloride; Matrix: drinking water sources and finished drinking water; Detection Limit: 0.68 ug/L. /Paraquat dichloride/
For more Analytic Laboratory Methods (Complete) data for Paraquat (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

... people die of paraquat (PQ) poisoning because they were not diagnosed and treated promptly at an early stage. Till now, determination of PQ levels in blood or urine is still the only way to confirm the PQ poisoning. In order to develop a new diagnostic method, the potential of machine learning technique was explored in this study. A newly developed classification technique, extreme learning machine (ELM), was taken to discriminate the PQ-poisoned patients from the healthy controls. 15 PQ-poisoned patients recruited from The First Affiliated Hospital of Wenzhou Medical University who had a history of direct contact with PQ and 16 healthy volunteers were involved in the study. The ELM method is examined based on the metabolites of blood samples determined by gas chromatography coupled with mass spectrometry in terms of classification accuracy, sensitivity, specificity and AUC (area under the receiver operating characteristic (ROC) curve) criterion, respectively. Additionally, the feature selection was also investigated to further boost the performance of ELM and the most influential feature was detected. The experimental results demonstrate that the proposed approach can be regarded as a success with the excellent classification accuracy, AUC, sensitivity and specificity of 91.64%, 0.9156%, 91.33% and 91.78%, respectively. Promisingly, the proposed method might serve as a new candidate of powerful tools for diagnosis of PQ-poisoned patients with excellent performance.
Spectrophotometric determination of paraquat, after alkaline reduction with sodium dithionite /is used in determining paraquat in/ ... biological tissues, the sensitivity limit being 0.01 mg/kg when a 50 g sample was used.

Storage Conditions

This chemical is inactivated by inert clays and anionic surfactants. Store in tightly closed containers in a cool, well-ventilated area away from oxidizers, alkylaryl-sulfonate wetting agents, light. Where possible, automatically pump material from drums or other storage containers to process containers. Sources of ignition such as smoking and open flames are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of this chemical should be grounded and bonded. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Store technical material and formulations away from heat, under lock and key, and out of reach of children, animals, and unauthorized personnel. Store in an area designated for pesticide storage, preferably without drains. Store away from foodstuffs and animal feed.

Interactions

As a result of nuclear power plants accidents such as Chernobyl or Fukushima, some people were exposed to external and internal ionizing radiation (IR). Human brain is highly sensitive to IR during fetal and postnatal period when the molecular processes are not completely finished. Various studies have shown that exposure to low doses of IR causes a higher incidence of cognitive impairment. On the other hand, in industrialized countries, people are daily exposed to a number of toxicant pollutants. Exposure to environmental chemicals, such as paraquat (PQ), may potentiate the toxic effects induced by radiation on brain development. In this study, we evaluated the cognitive effects of concomitant exposure to low doses of internal radiation ((137)Cs) and PQ during neonatal brain development. At the postnatal day 10 (PND10), two groups of mice (C57BL/6J) were exposed to (137)Cs (4000 and 8000 Bq/kg) and/or PQ (7 mg/kg). To investigate the spontaneous behavior, learning, memory capacities and anxiety, behavioral tests were conducted in the offspring at two months of age. The results showed that cognitive functions were not significantly affected when (137)Cs or PQ were administered alone. However, alterations in the working memory and anxiety were detected in mice exposed to (137)Cs combined with PQ.
Superoxide dismutase (SOD), glutathione, and d-propranolol were evaluated for their ability to protect against paraquat dichloride toxicity in rats. SOD significantly prolonged and increased survival of exposed rats.
Female adult beagles (9-14 kg) were continuously infused with 2.5% or 5.0% taurine (into the radial vein at a rate of 0.85 mL/kg/min for 2 hr) 1 min prior to the injection of paraquat (20 mg/kg sc). Other female beagles were infused with either glycine (40 mM/dL) or 0.9% saline solution prior to paraquat challenge. Pharmacokinetic studies revealed that taurine infusion increased the blood concentration of paraquat and reduced the net content in the kidney and to a lesser extent, in the lung. The excretion of paraquat into the urine was unaltered by taurine infusion. All four beagles infused with 5.0% taurine and injected with 20 mg/kg of paraquat showed a stable condition with tail up and flicking during the infusion, whereas all control dogs given saline or glycine were vomiting and the tail was down between the legs. The infusion of 2.5% taurine had protective effects to a lesser extent against these symptoms. Urinary vol in beagles infused with 5.0% taurine and injected with paraquat was 4 times greater than that in animals given saline and the paraquat injection. The tissue/blood ratio of paraquat in beagles infused with taurine before paraquat injection was sharply reduced compared to dogs infused with saline solution or glycine.
The time required for niacin treated rats to reach 50% mortality increased from 60 to 120 hr and the death rate decreased from 75 to 55%. Niacin prevents a decrease of cellular adenine dinucleotide during paraquat poisoning as has been demonstrated in bacteria.
For more Interactions (Complete) data for Paraquat (25 total), please visit the HSDB record page.

Stability Shelf Life

Paraquat is stable in acid or neutral solutions, but is readily hydrolyzed by alkali.

Dates

Last modified: 08-15-2023
1: Pezzato C, Nguyen MT, Kim DJ, Anamimoghadam O, Mosca L, Stoddart F. Controlling Dual Molecular Pumps Electrochemically. Angew Chem Int Ed Engl. 2018 May 18. doi: 10.1002/anie.201803848. [Epub ahead of print] PubMed PMID: 29774639.
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